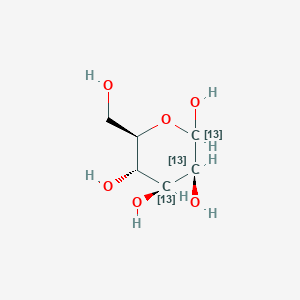
D-Mannose-1,2,3-13C3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Mannose-1,2,3-13C3: is a labeled analog of D-Mannose, a naturally occurring monosaccharide. This compound is specifically labeled with carbon-13 isotopes at the first, second, and third carbon positions. D-Mannose is an epimer of glucose at the C-2 position and is involved in various biological processes, including glycosylation of proteins and lipids.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose-1,2,3-13C3 typically involves the incorporation of carbon-13 isotopes into the D-Mannose molecule. This can be achieved through chemical synthesis or biotransformation. One common method is the enzymatic conversion of labeled glucose or fructose using D-mannose isomerases, D-lyxose isomerases, and cellobiose 2-epimerase .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to incorporate carbon-13 isotopes into the mannose molecule during fermentation. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: D-Mannose-1,2,3-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium bromate in the presence of iridium(III) chloride as a catalyst in an acidic medium.
Reduction: Sodium borohydride in methanol or water.
Substitution: Reactions with thiols and azides in thiol-ene and Huisgen click reactions.
Major Products:
Oxidation: Formation of D-mannonic acid.
Reduction: Formation of D-mannitol.
Substitution: Formation of polyhydroxyl sulfides and triazoles.
科学研究应用
D-Mannose-1,2,3-13C3 is widely used in scientific research due to its labeled carbon-13 isotopes, which make it an excellent tracer for metabolic studies. Its applications include:
Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: Studying metabolic pathways and glycosylation processes in vivo.
Medicine: Investigating the role of mannose in immune response and as a potential therapeutic agent for urinary tract infections.
Industry: Used in the production of dietary supplements, pharmaceuticals, and as a starting material for the synthesis of vitamins and other bioactive compounds.
作用机制
D-Mannose-1,2,3-13C3 exerts its effects primarily through its involvement in glycosylation processes. It acts as a substrate for glycosyltransferases, which transfer mannose residues to proteins and lipids, forming glycoproteins and glycolipids. This process is crucial for cell-cell communication, immune response, and protein folding . Additionally, D-Mannose can inhibit bacterial adhesion to the urothelium, preventing urinary tract infections .
相似化合物的比较
D-Glucose: An epimer of D-Mannose at the C-2 position, primarily used for energy production.
D-Fructose: A ketohexose involved in energy metabolism and found in many fruits.
D-Tagatose: A low-calorie sweetener with anti-diabetic and anti-obesity effects.
D-Allulose: A rare sugar with low calories and potential health benefits.
Uniqueness: D-Mannose-1,2,3-13C3 is unique due to its labeled carbon-13 isotopes, which allow for detailed metabolic studies using nuclear magnetic resonance (NMR) spectroscopy. This makes it a valuable tool for researchers studying carbohydrate metabolism and glycosylation processes.
属性
分子式 |
C6H12O6 |
|---|---|
分子量 |
183.13 g/mol |
IUPAC 名称 |
(3S,4S,5S,6R)-6-(hydroxymethyl)(2,3,4-13C3)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i4+1,5+1,6+1 |
InChI 键 |
WQZGKKKJIJFFOK-IAUPSBMYSA-N |
手性 SMILES |
C([C@@H]1[C@H]([13C@@H]([13C@@H]([13CH](O1)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2R-[2alpha,6alpha,7beta(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13849191.png)

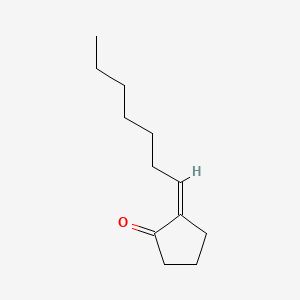

![(6aR,9R)-7-methyl-N-[(2S)-3,3,4,4,4-pentadeuterio-1-hydroxybutan-2-yl]-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;but-2-enedioic acid](/img/structure/B13849231.png)
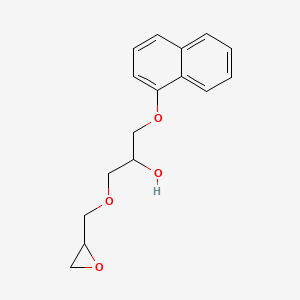

![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)
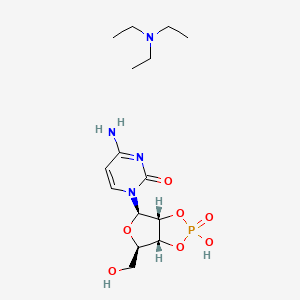
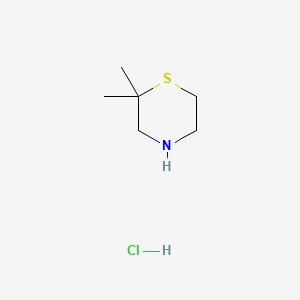
![Dexamethasone 21-[O'-(2-Hydroxyethyl)]phosphate Ester](/img/structure/B13849266.png)
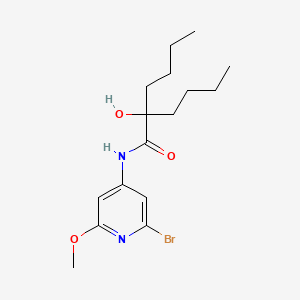

![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)
